molecular formula C12H11FN4 B1482924 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098088-30-1

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1482924
CAS No.: 2098088-30-1
M. Wt: 230.24 g/mol
InChI Key: LRZRVOZZKQRNRY-UHFFFAOYSA-N
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Description

The compound 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyridin-2-yl ring, and at position 4 with an acetonitrile moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the pyridin-2-yl substituent may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZRVOZZKQRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H12FN4
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 2098088-30-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound's structure facilitates binding to these targets, which can modulate their activity and lead to specific biological responses.

Interaction with Receptors

Research indicates that this compound may act as a modulator for certain G protein-coupled receptors (GPCRs), particularly muscarinic receptors. For instance, studies have shown that derivatives of pyrazole compounds can enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, which is implicated in various central nervous system disorders .

Structure-Activity Relationship (SAR)

The presence of the fluoroethyl group in the compound enhances its metabolic stability and binding affinity compared to other halogenated analogs (e.g., chloro, bromo). This modification plays a crucial role in the compound's pharmacological profile, allowing it to interact more effectively with biological targets .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in specific tumor types through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Case Study on Muscarinic Receptors : A study evaluating the effects of pyrazole derivatives on M4 receptor modulation indicated that compounds similar to this compound could increase ACh efficacy by stabilizing receptor conformation favorable for agonist binding. This suggests potential therapeutic applications in treating diseases like Alzheimer's and schizophrenia .
  • Anticancer Activity : Another investigation focused on the anticancer properties of this compound highlighted its capacity to induce apoptosis in human cancer cells. The study reported that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrileC11H12ClN4Moderate receptor modulation
2-(1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrileC11H12BrN4Lower binding affinity than fluoro counterpart
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethanamineC12H15FN4Enhanced metabolic stability

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

  • 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098078-97-6)
    • Key Difference : Pyridine substitution at position 3 (vs. 2 in the target compound).
    • Impact : The pyridin-3-yl group alters electronic distribution and hydrogen-bonding capacity. For example, pyridin-3-yl may engage in different binding modes with enzymes or receptors compared to pyridin-2-yl due to nitrogen positioning .
    • Molecular Weight : 230.24 g/mol (identical to the target compound).

Simplified Analogs: Absence of Pyridine

  • 2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile (CAS: 1935282-24-8)
    • Key Difference : Lacks the pyridinyl substituent.
    • Impact : Reduced molecular complexity and lower molecular weight (153.16 g/mol vs. 230.24 g/mol). This simplification may decrease target affinity but improve synthetic accessibility .

Functional Group Variations

  • 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Key Difference: Replaces acetonitrile with a thioacetyl-1,3,4-oxadiazole group. Impact: The sulfur atom introduces distinct electronic effects and hydrogen-bonding capabilities. Reported melting point: 177.8°C (decomposition), higher than typical acetonitrile derivatives, suggesting stronger intermolecular forces .

Substitution with Alkynes

  • 2-(1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098021-09-9)
    • Key Difference : Prop-2-yn-1-yl group instead of 2-fluoroethyl.
    • Impact : The alkyne moiety enables click chemistry applications, such as conjugation with azides for bioconjugation or material synthesis. This functionality is absent in the target compound .

Pharmacological Potential

  • JAK Inhibitors : Compounds like 1-[1-[[3-Fluoro-2-(trifluoromethyl)-4-pyridinyl]carbonyl]-4-piperidinyl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-azetidineacetonitrile () incorporate azetidine and pyrrolopyrimidine groups, suggesting kinase inhibition activity. The target compound’s pyridin-2-yl group may offer selectivity for specific JAK isoforms .
  • Anticancer Applications : Derivatives with phenylsulfonyl groups (e.g., ) highlight the role of electron-withdrawing substituents in enhancing solubility and target engagement, though at the cost of increased molecular weight (606.66 g/mol) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound 230.24 2-Fluoroethyl, Pyridin-2-yl Acetonitrile Medicinal Chemistry
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile 230.24 2-Fluoroethyl, Pyridin-3-yl Acetonitrile Enzyme Inhibition
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile 153.16 2-Fluoroethyl Acetonitrile Synthetic Intermediate
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile 281.1 (M+H)+ Thioacetyl-1,3,4-oxadiazole Carbonitrile Antimicrobial Agents
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile 209.24 (estimated) Prop-2-yn-1-yl, Pyridin-4-yl Acetonitrile Bioconjugation

Preparation Methods

Key Synthetic Route (Route A)

  • Starting Materials : Cyclopentylmethanol derivatives and pyrazole boronic esters.
  • Step 1: Mesylation
    The primary alcohol (cyclopentylmethanol) is converted to the corresponding methanesulfonate (mesylate) by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N), yielding a good chemical yield (~95%).

  • Step 2: N-Alkylation
    The pyrazole boronic ester undergoes N-alkylation with the mesylate to form an intermediate boronic ester (~75% yield).

  • Step 3: Suzuki Coupling
    Palladium-catalyzed cross-coupling reactions between bromopyridine derivatives and the boronic ester intermediates afford pyrazol-4-yl-pyridine compounds in moderate to good yields (26–66%). The presence of an electron-withdrawing cyano group on the pyridine ring improves oxidative addition and coupling efficiency.

  • Step 4: Introduction of Fluoroethyl Group
    N-alkylation of the amide intermediate with a fluoroethyl reagent yields the target fluoroethyl derivative.

  • Overall Yields : The entire sequence proceeds in 4–5 steps with overall yields ranging from 7% to 18% depending on the specific target compound.

Reaction Conditions and Catalysts

Step Reagents/Conditions Yield (%) Notes
Mesylation MsCl, Et3N, solvent (e.g., dichloromethane) 95 High yield, clean conversion
N-Alkylation Pyrazole boronic ester, mesylate, base 75 Efficient N-alkylation
Suzuki Coupling Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol), 0–5°C 26–66 Electron-withdrawing groups improve yield
Fluoroethylation Fluoroethyl reagent, base Variable Final N-alkylation step to introduce fluorine

Research Findings and Optimization Insights

  • Electron-Withdrawing Effects : Pyridine derivatives bearing cyano groups show improved coupling efficiency due to enhanced oxidative addition during palladium catalysis, leading to better overall yields compared to methyl-substituted analogs.

  • Fluorination Step : Introduction of the 2-fluoroethyl group is critical for enabling radiolabeling for PET imaging. The fluorination is typically performed via N-alkylation using fluoroalkyl halides or sulfonates under mild conditions to preserve the integrity of the molecule.

  • Purification and Characterization : Products are purified by chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm the presence of the nitrile group, pyrazole ring, pyridine moiety, and fluoroethyl substituent.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield Range (%) Comments
1. Mesylation Conversion of alcohol to mesylate MsCl, Et3N ~95 High efficiency, mild conditions
2. N-Alkylation Alkylation of pyrazole boronic ester Mesylate, base ~75 Selective N-alkylation
3. Suzuki Coupling Pd-catalyzed cross-coupling of boronic esters Pd catalyst, base, ethanol, 0–5°C 26–66 Electron-withdrawing groups improve yield
4. Fluoroethylation Introduction of 2-fluoroethyl group via N-alkylation Fluoroethyl halide, base Variable Enables radiolabeling for PET

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise assembly : Start with pyrazole ring formation via cyclocondensation of hydrazines with β-ketonitriles, followed by fluorinated alkylation (e.g., using 2-fluoroethyl bromide under basic conditions). Pyridine substitution can be introduced via Suzuki coupling or nucleophilic aromatic substitution .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, THF for alkylation) and temperature (40–80°C for fluorinated alkylation). Use anhydrous conditions to avoid hydrolysis of the acetonitrile group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, fluoroethyl group splitting patterns) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 275.12) .

Q. What are the key challenges in characterizing its stability under varying storage conditions?

  • Stability studies :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. The acetonitrile group may hydrolyze to acetamide under acidic/humid conditions; store desiccated at –20°C .
  • Assess photostability by exposing solid samples to UV light (320–400 nm) for 48 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts for validation .
  • Simulate Fukui indices to identify regions prone to electrophilic substitution (e.g., pyridyl nitrogen vs. pyrazole C4) .

Q. What strategies are effective in analyzing its potential as a kinase inhibitor or bioactive scaffold?

  • Biological profiling :

  • Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays. The pyridyl-pyrazole core may chelate ATP-binding site metals, while the fluoroethyl group enhances lipophilicity for membrane penetration .
  • Perform SAR studies by modifying the pyridine substituents or fluorinated chain length. Compare IC50 values with analogs lacking the acetonitrile group .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereoelectronic effects?

  • Crystallography :

  • Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect X-ray diffraction data. The pyrazole ring may exhibit keto-enol tautomerism; compare bond lengths (C=O vs. C–OH) with DFT-optimized structures .
  • Analyze intermolecular interactions (e.g., π-stacking between pyridyl rings) to explain solubility trends .

Q. What experimental designs are robust for studying its environmental fate or ecotoxicological impacts?

  • Ecotoxicology :

  • Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation (log P >3 suggests high lipid affinity). Use LC-MS/MS to quantify degradation products (e.g., fluoroacetic acid) in simulated wastewater .
  • Test acute toxicity on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

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